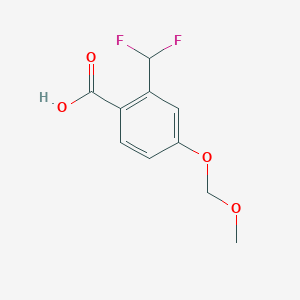

![molecular formula C19H22N6O2 B2684942 3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-75-4](/img/structure/B2684942.png)

3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

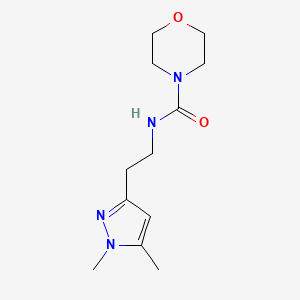

The compound is a derivative of [1,2,4]triazino[3,4-f]purine, which is a type of purine. Purines are biologically significant and are found in many natural substances, such as DNA and caffeine .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds, such as other [1,2,4]triazino[3,4-f]purines, have been synthesized through reactions involving diamino-dimethylxanthine and hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a [1,2,4]triazino[3,4-f]purine core, which is a type of heterocyclic compound. The “3,7,9-trimethyl” indicates that there are methyl groups attached to the 3, 7, and 9 positions of this core. The “1-(3-phenylpropyl)” suggests a phenylpropyl group attached to the 1 position .Scientific Research Applications

Anticancer, Anti-HIV, and Antimicrobial Activities

The synthesis of triazino and triazolo[4,3-e]purine derivatives has been investigated for their potential anticancer, anti-HIV-1, and antimicrobial activities. For instance, certain compounds exhibited significant activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D cell lines. Additionally, some derivatives showed moderate anti-HIV-1 activity and antimicrobial efficacy against pathogens like P. aeruginosa, P. vulgaris, and S. aureus, though they were generally devoid of antifungal activity except for weak action against A. niger (Ashour et al., 2012).

Synthesis of Triazine Derivatives

The synthesis of a series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system derivatives, which involved a [1,2,3]triazole ring, has been described. This synthesis utilized cycloaddition of substituted alkyl azides to the terminal triple bond of a specific pyrimido[1,2,3-cd]purine derivative, showcasing an innovative approach to creating regioisomers of these compounds (Simo, Rybár, & Alföldi, 2000).

Antidepressant Agents Development

The development of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been explored for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies indicated potential antidepressant and anxiolytic effects in vivo, highlighting the therapeutic promise of these derivatives (Zagórska et al., 2016).

Interaction Patterns in Methylxanthines

A study on the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, including caffeine and its metabolites, has provided insights into the therapeutic potential of these compounds. The research focused on the structural and interactive properties that influence the biological activity profile of methylxanthines (Latosinska et al., 2014).

Mixed Ligand-Metal Complexes

Research on the synthesis and study of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with various ligands demonstrated the potential of these complexes in various applications, revealing the coordination properties through the nitrogen atom and providing insights into their chemical behaviors (Shaker, 2011).

Future Directions

properties

IUPAC Name |

3,7,9-trimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-13-12-24-15-16(22(2)19(27)23(3)17(15)26)20-18(24)25(21-13)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUBPDBOYVGMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684862.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2684865.png)

![[(3-Methylphenyl)carbamoyl]methyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2684868.png)

![(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B2684872.png)

![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)

![(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2684876.png)

![N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2684877.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)